molecular formula C15H18N4O5 B13089949 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate

Cat. No.: B13089949
M. Wt: 334.33 g/mol
InChI Key: MTBSEECTLGDCCI-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core makes this compound a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

The synthesis of 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to achieve high yields and purity. Industrial production methods may employ continuous flow reactors and automated systems to scale up the synthesis while maintaining consistency and efficiency .

Chemical Reactions Analysis

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the suppression of viral replication. The molecular pathways involved may include signal transduction pathways, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate can be compared with other similar compounds, such as:

Biological Activity

5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C15H18N4O5 and features a complex structure that includes an imidazo[1,2-a]pyridine core. The presence of a piperazine ring significantly influences its pharmacological properties.

Research indicates that compounds in the imidazo[1,2-a]pyridine class often target critical biological pathways. For instance, they have shown activity against the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. In particular, derivatives of this compound demonstrated IC50 values of 0.20 nM for PI3K and 21 nM for mTOR, indicating potent inhibition of these kinases .

Biological Activity Overview

The biological activity of this compound has been assessed in various studies:

  • Antiviral Activity : Some imidazo[1,2-a]pyridine derivatives exhibit significant antiviral properties. For example, compounds with similar structures have shown effectiveness against human cytomegalovirus and varicella-zoster virus .
  • Antimicrobial Activity : The compound's derivatives have been evaluated for their antifungal activity against Candida species. Research has indicated that modifications to the imidazo[1,2-a]pyridine framework can enhance antifungal potency .
  • Anti-Tuberculosis Activity : Recent studies have highlighted the potential of imidazo[1,2-a]pyridine analogues in combating multidrug-resistant tuberculosis (MDR-TB). Certain derivatives demonstrated MIC values as low as 0.07 μM against MDR strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substitution Effects : The introduction of various substituents at specific positions on the imidazo ring can significantly alter potency and selectivity against target enzymes. For instance, modifications at the C2 and C6 positions have been shown to enhance anti-TB activity .
  • Linker Variations : The presence of flexible linkers between aromatic rings can improve solubility and bioavailability without compromising activity .

Case Studies

Several case studies illustrate the efficacy of compounds derived from this compound:

  • Case Study on Antiviral Efficacy : A study reported that specific derivatives inhibited viral replication at concentrations lower than those affecting host cell viability, showcasing their therapeutic potential in viral infections .
  • Case Study on Antimicrobial Resistance : Another investigation focused on the antifungal activities against resistant strains of Candida species, demonstrating that certain derivatives maintained effectiveness even in resistant isolates .

Data Summary Table

Biological ActivityTarget Pathway/OrganismIC50/MIC ValuesReference
PI3K/mTOR InhibitionCancer CellsPI3K: 0.20 nM; mTOR: 21 nM
AntiviralHuman CytomegalovirusTherapeutic Index >150
AntifungalCandida spp.MIC < 0.31 µg/ml
Anti-TBMycobacterium tuberculosisMIC 90: 0.07–0.14 μM

Properties

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyridine-2-carbaldehyde;oxalic acid

InChI

InChI=1S/C13H16N4O.C2H2O4/c1-15-5-7-16(8-6-15)13-4-2-3-12-14-11(10-18)9-17(12)13;3-1(4)2(5)6/h2-4,9-10H,5-8H2,1H3;(H,3,4)(H,5,6)

InChI Key

MTBSEECTLGDCCI-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=NC(=CN32)C=O.C(=O)(C(=O)O)O

Origin of Product

United States

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